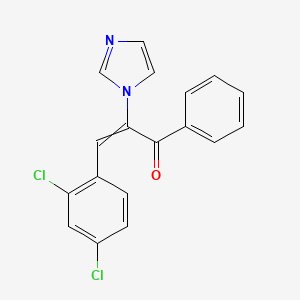
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one: imidazole-phenylpropenone , is a synthetic organic compound. Its chemical formula is C17H11Cl2N3O. Let’s explore its preparation methods, reactions, applications, and more.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for imidazole-phenylpropenone. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenyl-1H-imidazole-2-amine. The reaction typically occurs under acidic conditions, yielding the desired compound.
b. Reaction Conditions: The condensation reaction proceeds in solvents like ethanol or acetic acid. Acidic catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the imidazole ring.
c. Industrial Production: While not widely produced industrially, imidazole-phenylpropenone can be synthesized on a laboratory scale. Its applications drive research interest, but large-scale production remains limited.
Chemical Reactions Analysis
a. Reactions: Imidazole-phenylpropenone undergoes various reactions:
Oxidation: It can be oxidized to form imidazole-phenylpropenoic acid.
Reduction: Reduction leads to the corresponding imidazole-phenylpropenol.
Substitution: Halogenation or other substitution reactions modify the phenyl ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Halogens (e.g., chlorine or bromine) or nucleophilic reagents (e.g., amines) participate in substitution reactions.
c. Major Products: The major products depend on the specific reaction. For example:
- Oxidation yields imidazole-phenylpropenoic acid.
- Reduction produces imidazole-phenylpropenol.
Scientific Research Applications
Imidazole-phenylpropenone finds applications in:
Medicine: It may exhibit antimicrobial or antifungal properties due to its imidazole moiety.
Chemical Biology: Researchers explore its interactions with enzymes and receptors.
Industry: Limited industrial use, but its unique structure inspires further investigation.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate its precise pathways.
Comparison with Similar Compounds
Imidazole-phenylpropenone stands out due to its imidazole ring and phenylpropenone backbone. Similar compounds include other imidazole derivatives like ketoconazole and econazole.
Remember that research in this field continues, and new insights may emerge. Imidazole-phenylpropenone’s multifaceted properties make it an intriguing subject for scientific exploration .
Properties
CAS No. |
109032-67-9 |
|---|---|
Molecular Formula |
C18H12Cl2N2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-imidazol-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-15-7-6-14(16(20)11-15)10-17(22-9-8-21-12-22)18(23)13-4-2-1-3-5-13/h1-12H |
InChI Key |
XSBVAZIAAFXCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


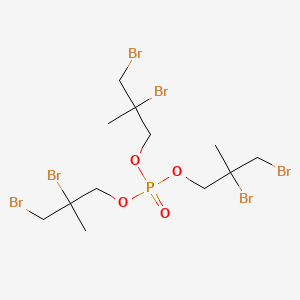
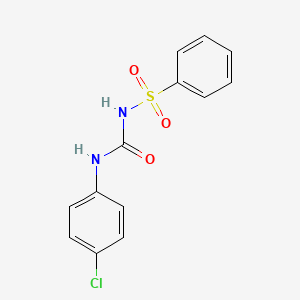
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
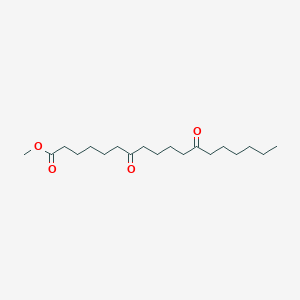
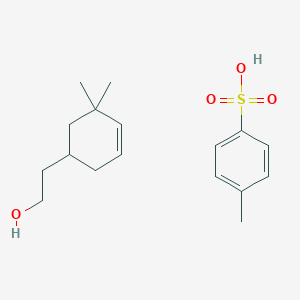
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
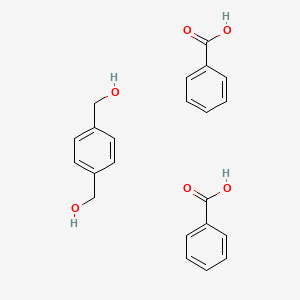

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
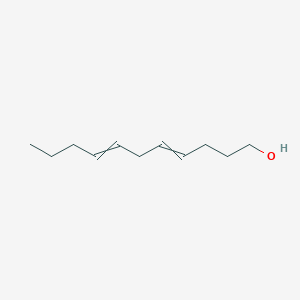
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)

![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
